molecular formula C56H40N2 B15248721 N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine

Cat. No.: B15248721
M. Wt: 740.9 g/mol
InChI Key: LYALHQOHWZYYOH-UHFFFAOYSA-N
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Description

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and amine groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthalen-1-ylamine with diphenylphenyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper and is conducted in solvents like toluene or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic amines, quinones, and reduced amine derivatives .

Scientific Research Applications

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine stands out due to its complex structure, which combines multiple aromatic rings and amine groups.

Properties

Molecular Formula

C56H40N2

Molecular Weight

740.9 g/mol

IUPAC Name

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C56H40N2/c1-5-19-43(20-6-1)51-39-40-54(58(47-29-11-4-12-30-47)53-34-18-26-42-22-14-16-32-50(42)53)56(55(51)44-23-7-2-8-24-44)45-35-37-48(38-36-45)57(46-27-9-3-10-28-46)52-33-17-25-41-21-13-15-31-49(41)52/h1-40H

InChI Key

LYALHQOHWZYYOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC=C1

Origin of Product

United States

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